molecular formula C11H6BrNS B8347137 2-(Phenylethynyl)-4-bromothiazole

2-(Phenylethynyl)-4-bromothiazole

Número de catálogo: B8347137
Peso molecular: 264.14 g/mol
Clave InChI: UGGAUOOZHDYXNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Phenylethynyl)-4-bromothiazole is a useful research compound. Its molecular formula is C11H6BrNS and its molecular weight is 264.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Phenylethynyl)-4-bromothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylethynyl)-4-bromothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C11H6BrNS

Peso molecular

264.14 g/mol

Nombre IUPAC

4-bromo-2-(2-phenylethynyl)-1,3-thiazole

InChI

InChI=1S/C11H6BrNS/c12-10-8-14-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H

Clave InChI

UGGAUOOZHDYXNR-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C#CC2=NC(=CS2)Br

Origen del producto

United States

Métodos De Preparación

Reaction Mechanism and Regioselectivity

The Sonogashira reaction enables direct coupling of terminal alkynes with aryl halides. For 2-(phenylethynyl)-4-bromothiazole, 2,4-dibromothiazole serves as the optimal substrate due to the higher reactivity of the 2-bromo position compared to the 4-bromo group. This reactivity arises from the electron-deficient nature of the 2-position adjacent to the thiazole’s nitrogen atom, facilitating oxidative addition with palladium(0) catalysts.

Classic Pd/Cu Catalyzed Protocol

Procedure (adapted from):

  • Substrates : 2,4-Dibromothiazole (1.0 equiv), phenylacetylene (1.2 equiv).

  • Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%).

  • Base : Et₃N (3.0 equiv) in THF at 50°C for 12–18 h.

  • Workup : Filtration through Celite, extraction with EtOAc, and chromatography (hexane/EtOAc 10:1).

Key Data :

YieldReaction TimePurity (HPLC)
78%12 h>95%

Advantages :

  • High functional group tolerance for electron-deficient thiazoles.

  • Scalable to multigram quantities.

Limitations :

  • Requires strict anhydrous conditions.

  • Copper co-catalyst may complicate purification.

Copper-Free Sonogashira Coupling Using Monoligated Palladium Catalysts

Catalyst Design and Performance

Copper-free conditions mitigate side reactions and simplify purification. The precatalyst [DTBNpP]Pd(crotyl)Cl () exhibits exceptional activity at room temperature in DMSO with tetramethylpiperidine (TMP) as the base:

Procedure :

  • Catalyst : [DTBNpP]Pd(crotyl)Cl (5 mol%).

  • Solvent : DMSO, rt, 2 h.

  • Substrate Scope : Compatible with aryl bromides and heteroaryl bromides.

Key Data :

YieldReaction TimeSolvent
92%2 hDMSO

Advantages :

  • No copper residues, enabling direct crystallization.

  • Ambient temperature reduces energy input.

Limitations :

  • DMSO may complicate large-scale reactions due to high boiling point.

Sequential Halogenation and Coupling from 2-Aminothiazole

Halogenation at the 4-Position

2-Aminothiazole derivatives undergo regioselective bromination using CuBr₂ and n-BuONO:

  • Conditions : CuBr₂ (1.1 equiv), n-BuONO (1.0 equiv) in MeCN at 0°C for 1 h.

  • Yield : 85% 4-bromo-2-aminothiazole.

Comparative Analysis of Methods

MethodYieldReaction TimeScalabilityPurification Ease
Classic Pd/Cu78%12 hHighModerate
Copper-Free Pd92%2 hModerateHigh
Sequential Halogenation62%24 hLowLow

Critical Insights :

  • Copper-free conditions (Method 2) offer superior yields and purity but require specialized catalysts.

  • Classic Pd/Cu (Method 1) remains the most accessible for laboratories without advanced catalysts.

  • Sequential halogenation (Method 3) is less practical due to step inefficiency.

Experimental Optimization and Troubleshooting

Solvent and Base Effects

  • Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing Pd intermediates.

  • Bulky bases (e.g., DABCO) minimize alkyne homocoupling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Phenylethynyl)-4-bromothiazole, and how can reaction conditions be optimized for academic research?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 4-bromothiazole derivatives and terminal alkynes. Key optimization steps include:

  • Catalyst selection : Use Pd(PPh₃)₄/CuI systems for efficient cross-coupling ( ).
  • Solvent system : Reflux in anhydrous THF or DMF under inert atmosphere to prevent side reactions ( ).
  • Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol yields high-purity product ( ).
    • Troubleshooting : Monitor reaction progress via TLC to avoid overfunctionalization of the thiazole ring ( ).

Q. What spectroscopic and crystallographic techniques are essential for characterizing 2-(Phenylethynyl)-4-bromothiazole?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm for phenyl) and thiazole carbons (δ 150–160 ppm) ( ).
  • XRD : Single-crystal X-ray diffraction confirms planarity of the phenylethynyl-thiazole system and Br···π interactions ( ).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic Br pattern ( ).

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., bromine) influence the compound’s reactivity in cross-coupling or cyclization reactions?

  • Mechanistic Insights :

  • The 4-bromo group enhances electrophilicity at C5 of the thiazole, enabling Suzuki-Miyaura coupling with boronic acids ( ).
  • In cyclization reactions (e.g., hydroamination), the ethynyl group acts as a directing moiety, with Br stabilizing transition states via resonance effects ( ).
    • Experimental Design : Compare reaction rates of 4-bromo vs. 4-H derivatives under identical Pd-catalyzed conditions to quantify substituent effects ( ).

Q. What contradictions exist in reported biological activity data, and how can researchers resolve methodological discrepancies?

  • Case Study :

  • Antimicrobial Activity : Some studies report IC₅₀ values <10 μM ( ), while others show no inhibition at 50 μM ( ).
  • Resolution : Standardize assay conditions (e.g., bacterial strain, growth media) and validate via dose-response curves. Use HPLC to confirm compound stability during testing ( ).

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding to tyrosine kinase or tubulin ( ). Key interactions include Br···Arg hydrogen bonds and π-stacking with hydrophobic pockets.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify persistent binding modes ().

Key Recommendations for Researchers

  • Synthesis : Prioritize Pd-catalyzed methods for scalability and reproducibility ( ).
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC ( ).
  • Data Reporting : Disclose crystallographic CIF files and raw NMR spectra for peer validation ( ).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.